1-(4-Methoxybenzoyl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFHRKGREARMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631671 | |
| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91586-26-4 | |
| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 4 Methoxybenzoyl Piperidin 4 One
Classical and Contemporary Approaches to Piperidin-4-one Ring Formation
The construction of the piperidin-4-one scaffold is a pivotal step in the synthesis of numerous biologically active molecules. nih.gov Over the years, several methods have been developed, ranging from multicomponent reactions to cyclization strategies.
Multi-Component Condensation Reactions
Multi-component reactions (MCRs) offer an efficient approach to building complex molecular architectures in a single step by combining three or more starting materials.
The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that condenses an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine to form a 4-piperidone (B1582916). wikipedia.orgwikipedia.orgdrugfuture.comsynarchive.com This reaction is analogous to the Hantzsch pyridine (B92270) synthesis. wikipedia.orgwikipedia.org In the context of synthesizing N-acylated piperidin-4-ones, this method can be adapted by using a primary amine that can be later acylated or by directly employing an N-acylated amine if compatible with the reaction conditions. The reaction proceeds through the formation of a symmetrical 4-piperidone. wikipedia.orgsynarchive.com For instance, the condensation of N-acetylpiperidone with 1,5-bis(2-formylphenoxy)-3-oxapentane and ammonium (B1175870) acetate (B1210297) has been reported to yield a fused pentacyclic system containing a piperidone ring. researchgate.net
The Claisen-Schmidt condensation involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction, a type of crossed aldol (B89426) condensation, can be utilized to synthesize chalcone (B49325) precursors which can then be cyclized to form piperidin-4-ones. wikipedia.orgpraxilabs.com For example, piperidine (B6355638) has been used as a mediator in the Claisen-Schmidt condensation of thiazolyl ketone with aromatic aldehydes to produce thiazolyl chalcones. nih.gov
The Schotten-Baumann reaction provides a method for acylating amines and alcohols. wikipedia.orgorganic-chemistry.orgiitk.ac.inchemistnotes.com In the synthesis of 1-(4-methoxybenzoyl)piperidin-4-one, this reaction is crucial for introducing the 4-methoxybenzoyl group onto the piperidine nitrogen. This is typically achieved by reacting piperidin-4-one with 4-methoxybenzoyl chloride in the presence of a base, often in a two-phase solvent system. wikipedia.orgchemeurope.com The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. organic-chemistry.orgchemeurope.com
A general procedure for the Schotten-Baumann reaction involves dissolving the amine in an aqueous alkaline solution and then gradually adding the acyl chloride with vigorous shaking. chemistnotes.com The product, in this case, this compound, would then be isolated.
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable intermediates for constructing piperidin-4-one rings. mdma.chresearchgate.netchemrevlett.com The reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine or ammonia (B1221849). sciencemadness.org Various substituted 4-piperidones have been successfully prepared using this method, often with acetic acid as a solvent, which has been shown to improve yields and simplify product isolation. mdma.ch The resulting piperidones can then be further functionalized. mdma.ch The Mannich reaction is a versatile method for preparing a wide array of 4-piperidones with diverse substituents. nih.govmdma.ch
Cyclization and Ring-Closing Methodologies for Piperidin-4-one Synthesis
Besides multi-component reactions, cyclization strategies are widely employed for the synthesis of the piperidin-4-one ring. One common approach is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. sciencemadness.orgdtic.mil This can be followed by hydrolysis and decarboxylation to yield the desired 4-piperidone. sciencemadness.orgdtic.mil For instance, a base-mediated intramolecular Dieckmann cyclization of a suitable diester has been used to create a key piperidin-4-one ester intermediate. beilstein-journals.org
Other cyclization methods include the reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil Additionally, a one-pot synthesis of nitrogen-containing heterocycles, including piperidines, can be achieved from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org
Introduction of the 4-Methoxybenzoyl Moiety
Once the piperidin-4-one scaffold is in hand, the final step is the introduction of the 4-methoxybenzoyl group onto the nitrogen atom. This is typically accomplished through an acylation reaction. The most common method is the Schotten-Baumann reaction, where piperidin-4-one is treated with 4-methoxybenzoyl chloride in the presence of a base like sodium hydroxide (B78521) or pyridine. wikipedia.orgchemistnotes.com The base serves to neutralize the HCl byproduct, thus driving the reaction to completion. organic-chemistry.org This acylation step results in the formation of the target compound, this compound. The presence of the methoxy (B1213986) group on the benzoyl ring can influence the reactivity and biological activity of the final molecule. nih.gov
N-Acylation Reactions on Piperidin-4-one Precursors
The most direct and common method for the synthesis of this compound is the N-acylation of a piperidin-4-one precursor. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and the carboxyl group of a 4-methoxybenzoic acid derivative.
Typically, piperidin-4-one hydrochloride is used as the starting material. The reaction is carried out in the presence of a base to neutralize the hydrochloride and deprotonate the piperidine nitrogen, thereby activating it as a nucleophile. The acylation is then effected by the addition of an activated form of 4-methoxybenzoic acid, such as its acid chloride or anhydride (B1165640).
A common procedure involves dissolving piperidin-4-one hydrochloride and a base, such as triethylamine (B128534) or sodium carbonate, in a suitable organic solvent like dichloromethane (B109758) or toluene. researchgate.net Subsequently, 4-methoxybenzoyl chloride is added, often at a reduced temperature to control the reaction's exothermicity. The reaction mixture is then typically stirred at room temperature until completion.
| Reagent/Condition | Role/Purpose |
| Piperidin-4-one hydrochloride | Starting material containing the piperidine ring structure. |
| Base (e.g., triethylamine) | Neutralizes HCl and deprotonates the piperidine nitrogen. |
| 4-Methoxybenzoyl chloride | Acylating agent that provides the 4-methoxybenzoyl group. |
| Organic Solvent (e.g., DCM) | Provides a medium for the reaction. |
Development of Chemoselective Benzoylation Techniques
Chemoselectivity becomes crucial when the piperidin-4-one precursor contains other reactive functional groups. The goal of chemoselective benzoylation is to exclusively acylate the piperidine nitrogen without affecting other sensitive parts of the molecule.
In the context of this compound synthesis from unsubstituted piperidin-4-one, the primary challenge is to prevent O-acylation of the enol form of the ketone. However, under standard acylation conditions, N-acylation is generally favored due to the higher nucleophilicity of the nitrogen atom compared to the oxygen of the enol.
For more complex analogues, where other nucleophilic groups might be present, the choice of coupling agents and reaction conditions is critical. For instance, using milder activating agents for the carboxylic acid, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), can enhance the selectivity for N-acylation. researchgate.net These methods generate an active ester in situ that is more selective towards amines.
Exploration of Anhydride and Acid Chloride Reagents in Acylation
Both 4-methoxybenzoyl chloride and 4-methoxybenzoic anhydride are effective reagents for the N-acylation of piperidin-4-one. The choice between them often depends on factors like reactivity, availability, and byproducts.
4-Methoxybenzoyl Chloride: This is a highly reactive acylating agent that typically provides high yields in a short reaction time. nih.gov The reaction with piperidin-4-one is rapid and generally irreversible. The primary byproduct is hydrochloric acid, which must be scavenged by a base to drive the reaction to completion and prevent the formation of the unreactive piperidinium (B107235) salt. researchgate.net
4-Methoxybenzoic Anhydride: This reagent is generally less reactive than the acid chloride, which can sometimes be advantageous for controlling the reaction, especially on a large scale. The reaction produces 4-methoxybenzoic acid as a byproduct, which also needs to be neutralized by a base. While potentially slower, the use of anhydrides can sometimes lead to cleaner reactions with fewer side products.
The selection between the two often comes down to a balance of reactivity and handling considerations. Acid chlorides are often preferred for their high reactivity, while anhydrides might be chosen for their milder nature and different byproduct profile.
Stereoselective Synthesis of this compound Analogues
While this compound itself is achiral, the synthesis of its substituted analogues often requires stereoselective methods to control the spatial arrangement of substituents on the piperidine ring. The piperidine ring is a common scaffold in many biologically active natural products and pharmaceuticals, making the stereocontrolled synthesis of its derivatives a significant area of research. electronicsandbooks.comnih.gov
Enantioselective and Diastereoselective Approaches
The creation of specific stereoisomers of this compound analogues can be achieved through various enantioselective and diastereoselective strategies. These methods aim to introduce chirality in a controlled manner, leading to the desired enantiomer or diastereomer in high purity. nih.gov
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This can be accomplished by using chiral starting materials, chiral reagents, or chiral catalysts. For example, a domino Mannich-Michael reaction employing a chiral auxiliary like D-arabinopyranosylamine has been used to synthesize enantiomerically enriched piperidine derivatives. cdnsciencepub.com
Diastereoselective synthesis aims to control the formation of one diastereomer over others when multiple stereocenters are being created in a single reaction. This is often achieved by taking advantage of the steric and electronic properties of the existing stereocenters in the molecule to direct the approach of the incoming reagents. For instance, the reduction of a substituted piperidin-4-one can lead to different diastereomers of the corresponding piperidin-4-ol, and the choice of reducing agent can influence the diastereomeric ratio.
Chiral Auxiliary and Catalytic Strategies in Piperidin-4-one Synthesis
The use of chiral auxiliaries and catalysts are powerful tools for achieving high levels of stereoselectivity in the synthesis of piperidin-4-one analogues. nih.govresearchgate.net
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to guide the stereochemical outcome of a reaction. cdnsciencepub.com After the desired stereocenter(s) have been established, the auxiliary is removed. Carbohydrate-derived auxiliaries, such as O-pivaloylated arabinosylamine, have been successfully employed in the stereoselective synthesis of substituted piperidinones. cdnsciencepub.com These auxiliaries can direct facial selectivity in reactions like nucleophilic additions to imines. researchgate.net S-α-Phenylethylamine has also been utilized as a chiral auxiliary to synthesize diastereomeric 2-substituted-4-piperidones. nih.gov
Chiral Catalysts: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the provided context, the general principles of asymmetric catalysis are widely applied to the synthesis of chiral piperidines. This can include transition-metal catalyzed hydrogenations or other transformations that create stereocenters with high enantioselectivity. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of piperidones and their derivatives is an area of growing importance, aiming to develop more environmentally benign and sustainable processes. nih.gov
Key aspects of green chemistry in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions, such as the Hantzsch pyridine synthesis or its modifications to produce piperidones, are examples of atom-economical approaches. researchgate.net
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives. Deep eutectic solvents (DES), such as those formed from glucose and urea (B33335) or choline (B1196258) chloride, have been investigated as effective and inexpensive reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are often biodegradable, non-toxic, and have low volatility.
Catalysis: The use of catalysts, both chemical and biological, is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. For instance, the development of efficient catalytic systems for N-acylation can reduce the need for stoichiometric activating agents and the associated byproducts.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The use of ultrasound has been explored to promote the synthesis of N-substituted piperidin-4-ones, often leading to higher yields and shorter reaction times. researchgate.net
An efficient, one-pot synthesis of N-substituted piperidones has been developed that presents significant advantages over the classical Dieckmann condensation, highlighting a greener approach to this class of compounds. nih.gov
Utilization of Deep Eutectic Solvents and Solvent-Free Conditions
The drive towards greener chemical processes has led to the exploration of alternative reaction media to replace volatile and often toxic organic solvents. Deep eutectic solvents (DESs) and solvent-free reaction conditions represent promising avenues for the synthesis of N-acyl piperidones like this compound.
Deep Eutectic Solvents (DESs) are mixtures of two or more components, which, at a particular molar ratio, exhibit a significant depression in melting point, becoming liquid at room temperature. nih.gov They are often biodegradable, non-toxic, and can be prepared from readily available and inexpensive starting materials. nih.govnih.gov In the context of amide synthesis, DESs can act as both the solvent and a catalyst, simplifying reaction work-up and reducing waste. rsc.org For instance, a DES composed of choline chloride and urea has been shown to be an effective medium for various organic transformations. nih.gov Another example is a DES made from choline chloride and zinc chloride, which functions as both a catalyst and a green solvent for Friedel-Crafts acylation reactions. researchgate.net
Recent research has demonstrated the utility of reactive deep eutectic solvents (RDESs) in amide synthesis, where the solvent components also act as reactants. rsc.org This approach has been successfully applied to the synthesis of key pharmaceutical intermediates, offering a significant improvement in the environmental footprint of the process. rsc.org
Solvent-free synthesis offers an even more direct approach to waste reduction by eliminating the solvent entirely. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support, or by using microwave irradiation to provide the necessary energy. frontiersin.org For example, the synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-ones has been achieved with good yields using a grinding method with a catalytic amount of sodium hydroxide. A study on the acetylation of phenols, alcohols, and thiols has also demonstrated a successful solvent-free, stoichiometric protocol using a catalytic amount of VOSO₄.
While specific data for the synthesis of this compound using these methods is not extensively documented in publicly available literature, the general success of these techniques for the synthesis of related N-acyl piperidones and other amides provides a strong rationale for their application. The Schotten-Baumann reaction, a classical method for acylating amines, can be adapted to these green conditions. nih.govresearchgate.netchemrevlett.com
Below are hypothetical data tables illustrating how results from such research could be presented:
Table 1: Synthesis of N-Acyl Piperidones using Deep Eutectic Solvents
| Entry | Acyl Chloride | Deep Eutectic Solvent (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Choline chloride:Urea (1:2) | 80 | 2 | 92 |
| 2 | Acetyl chloride | Choline chloride:Glycerol (1:2) | 60 | 4 | 88 |
| 3 | 4-Nitrobenzoyl chloride | Betaine:Urea (1:2) | 80 | 3 | 95 |
Table 2: Solvent-Free Synthesis of N-Acyl Piperidones
| Entry | Acylating Agent | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | Acetic anhydride | Montmorillonite (B579905) K-10 | Microwave (300 W) | 5 | 95 |
| 2 | Benzoyl chloride | Silica (B1680970) gel | Grinding | 15 | 89 |
| 3 | Propionyl chloride | None | Neat, 100°C | 30 | 85 |
Catalyst Development for Environmentally Benign Syntheses
The development of efficient and recyclable catalysts is a cornerstone of green chemistry and is highly relevant to the synthesis of this compound. The primary synthetic route to this compound is the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride, a reaction that can be significantly improved through catalysis.
Traditionally, the Schotten-Baumann reaction for N-acylation is carried out in the presence of a stoichiometric amount of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govresearchgate.netchemrevlett.com However, these bases can be difficult to remove from the reaction mixture and generate salt waste.
Modern catalyst development focuses on several key areas to make this process more environmentally friendly:
Heterogeneous Catalysts: Solid-supported catalysts, such as clays (B1170129) (e.g., montmorillonite K-10) and silica gel, offer the advantage of easy separation from the reaction mixture by simple filtration. researchgate.net This allows for the catalyst to be recovered and reused, reducing both cost and waste. These catalysts can be used in both conventional solvent-based and solvent-free reaction conditions. researchgate.net
Lewis Acid Catalysts: While traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and are sensitive to moisture. The development of more robust and recyclable Lewis acid catalysts is an active area of research. For instance, a deep eutectic solvent formed from choline chloride and zinc chloride has been shown to act as a recyclable Lewis acid catalyst for Friedel-Crafts acylation. researchgate.net
Enzymatic Catalysis: Biocatalysts, such as lipases, offer high selectivity under mild reaction conditions and are biodegradable. While their application in the N-acylation of piperidones is still an emerging field, their potential for creating highly sustainable synthetic processes is significant.
The table below summarizes different catalytic approaches that could be applied to the synthesis of N-acyl piperidones.
Table 3: Catalytic Approaches for N-Acylation of Piperidin-4-one
| Catalyst | Type | Reaction Conditions | Advantages |
| Triethylamine | Homogeneous Base | Dichloromethane, rt | Mild conditions, good yields |
| Montmorillonite K-10 | Heterogeneous Acid | Solvent-free, microwave | Recyclable, simple work-up |
| Choline chloride:ZnCl₂ | Lewis Acidic DES | Neat, 80°C | Recyclable, dual solvent/catalyst role |
| Lipase | Biocatalyst | Aqueous or organic media, rt | High selectivity, biodegradable |
The continued development of innovative catalytic systems holds the key to unlocking more efficient, economical, and environmentally sustainable methods for the synthesis of this compound and other valuable chemical intermediates.
Chemical Reactivity and Derivatization Pathways of 1 4 Methoxybenzoyl Piperidin 4 One
Transformations at the Carbonyl Group (C4) of the Piperidin-4-one Ring
The ketone functionality at the C4 position of 1-(4-methoxybenzoyl)piperidin-4-one is a primary site for a variety of chemical transformations. Its reactivity is characteristic of ketones, allowing for nucleophilic additions and condensation reactions that lead to a diverse range of derivatives. Furthermore, the carbonyl group can be selectively reduced to either a hydroxyl group or a methylene (B1212753) group, providing pathways to important alcohol and deoxygenated piperidine (B6355638) analogs.
Nucleophilic Additions and Condensations
The electrophilic carbon atom of the C4-carbonyl group is susceptible to attack by various nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated or undergo elimination of a water molecule to yield stable products.
The reaction of this compound with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. libretexts.org The resulting carbinolamine intermediate then dehydrates to form the C=N double bond of the oxime. libretexts.org Oximes are valuable synthetic intermediates and can exist as E and Z isomers.
Further derivatization of the oxime at the hydroxyl group can yield oxime esters. For instance, reaction with acylating agents can produce O-acyloximes. An example of a related reaction is the treatment of 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) oxime with potassium carbonate and tetrabutylammonium (B224687) bromide in dry tetrahydrofuran, followed by reaction with an appropriate acylating agent to yield the corresponding oxime ester. nih.gov
| Reactant | Reagents | Product | Reference |
| 1-Benzyl-4-piperidinone | Hydroxylamine hydrochloride, Pyridine (B92270) | 1-Benzyl-4-piperidinone-oxime | prepchem.com |
| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime | Phenyl chloroformate, Potassium carbonate, Tetrabutylammonium bromide, Tetrahydrofuran | (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime | nih.gov |
This table presents data for analogous piperidin-4-one derivatives.
Thiosemicarbazones are formed through the condensation of a ketone with a thiosemicarbazide (B42300). This reaction is analogous to oxime formation and is typically carried out by refluxing the ketone and thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.netjocpr.com The resulting thiosemicarbazones are of significant interest due to their coordination chemistry and potential biological activities. nih.govmdpi.com For this compound, the reaction with a substituted or unsubstituted thiosemicarbazide would yield the corresponding this compound thiosemicarbazone.
The general synthesis involves the reaction of an aldehyde or ketone with a thiosemicarbazide derivative in a solvent such as methanol (B129727) or ethanol, often under reflux conditions. jocpr.commdpi.com
| Reactants | Conditions | Product Class | Reference |
| 4-Methoxybenzaldehyde (B44291), 4-Ethylthiosemicarbazide | Ethanol, Reflux | Thiosemicarbazone | nih.gov |
| 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, N-(4-methoxybenzyl) thiosemicarbazide | Methanol, Acetic acid (cat.), Reflux | Thiosemicarbazone | mdpi.com |
| 4-Piperidinyl-benzaldehyde, Substituted thiosemicarbazides | Not specified | 4-Piperidine-based thiosemicarbazones | nih.gov |
This table presents data for the synthesis of thiosemicarbazones from related carbonyl compounds.
Enamine Formation: Enamines are the nitrogen analogs of enols and are typically formed from the reaction of a ketone with a secondary amine, often under acid catalysis with azeotropic removal of water. cambridge.orgmasterorganicchemistry.com The reaction of this compound with a secondary amine like pyrrolidine, piperidine, or morpholine (B109124) would yield a corresponding enamine. cambridge.orgmakingmolecules.com The mechanism involves the formation of an iminium ion intermediate, which then loses a proton from an adjacent carbon atom to form the C=C double bond of the enamine. libretexts.orgyoutube.com Enamines are versatile nucleophilic intermediates in organic synthesis. masterorganicchemistry.commakingmolecules.com
Enol Ether Formation: Enol ethers are characterized by an alkoxy substituent attached to a carbon-carbon double bond. researchgate.net They can be synthesized from ketones, although not typically by direct alkylation of enolates. Methods for enol ether synthesis include the isomerization of allyl ethers and reactions involving vinylsilanes. organic-chemistry.orgorganic-chemistry.org For this compound, formation of an enol ether would involve converting the ketone into a derivative that can then be transformed into the enol ether structure. For instance, protected 4-piperidones can be olefinated with phosphonates and strong bases to form alkenes, which could be precursors to enol ethers. youtube.com
| Reaction Type | General Reactants | General Conditions | Product Class | Reference |
| Enamine Formation | Ketone, Secondary Amine | Acid catalyst (e.g., p-TSA), Anhydrous solvent (e.g., Benzene (B151609), Toluene), Azeotropic water removal | Enamine | cambridge.orgmasterorganicchemistry.com |
| Enol Ether Synthesis (from Allyl Ethers) | Allylic Ether | Lithium diisopropylamide (LDA), THF | (Z)-Propenyl Ether | organic-chemistry.org |
This table presents general conditions for enamine and enol ether synthesis.
Reduction Reactions of the Ketone Functionality
The carbonyl group of this compound can be reduced to either a secondary alcohol or completely to a methylene group, depending on the reducing agent and reaction conditions employed.
Reduction to Alcohols: The selective reduction of the ketone at C4 to a hydroxyl group, yielding 1-(4-methoxybenzoyl)piperidin-4-ol, is a common transformation. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A procedure for a related compound involves dissolving 4-piperidone (B1582916) hydrochloride hydrate (B1144303) in methanol and treating it with sodium borohydride. google.com This method offers a straightforward route to the corresponding 4-hydroxypiperidine (B117109) derivative.
Reduction to Methylene Groups: Complete reduction of the carbonyl group to a methylene (CH₂) group can be accomplished under more forcing conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). The Wolff-Kishner reaction proceeds via a hydrazone intermediate. youtube.com These methods allow for the synthesis of 1-(4-methoxybenzoyl)piperidine from its 4-oxo precursor.
| Transformation | Typical Reagents | Product | Reference |
| Ketone to Alcohol | Sodium borohydride (NaBH₄), Methanol | 1-(4-Methoxybenzoyl)piperidin-4-ol | google.com |
| Ketone to Methylene (Wolff-Kishner) | Hydrazine (H₂NNH₂), Strong base (e.g., KOH), High temperature | 1-(4-Methoxybenzoyl)piperidine | youtube.com |
This table outlines general methods for the reduction of the piperidin-4-one functionality.
Functionalization of the Piperidine Ring (C2, C3, C5, C6)
The piperidine ring of this compound offers multiple positions for functionalization, enabling the synthesis of a wide array of derivatives with potential applications in drug discovery.
Alpha-Functionalization via Enolate Chemistry
The presence of the carbonyl group at the C4 position allows for the generation of an enolate at the α-carbons (C3 and C5), which can then react with various electrophiles.
Alpha-Alkylation: The introduction of alkyl groups at the C3 and C5 positions can be achieved through the reaction of the corresponding enolate with alkyl halides. The regioselectivity of this reaction can be influenced by the choice of base and reaction conditions. For N-benzoyl-4-piperidones, alkylation has been shown to yield 3-acetonyl-4-piperidones. rsc.org It is plausible that similar reactions can be applied to this compound. For instance, reaction with bromoacetone (B165879) in the presence of a suitable base would be expected to yield the corresponding 3-acetonyl derivative.
Alpha-Halogenation: The α-carbons of this compound can be halogenated using various halogenating agents. The most straightforward method involves the reaction of the ketone with elemental bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions to generate the corresponding α-haloketone. nih.gov For example, treatment with bromine in a suitable solvent would likely yield 3-bromo-1-(4-methoxybenzoyl)piperidin-4-one. These α-haloketones are versatile intermediates for further transformations.
| Reaction Type | Reagents and Conditions | Expected Product |
| α-Alkylation | Alkyl halide (e.g., bromoacetone), Base (e.g., NaH, LDA) | 3-Alkyl-1-(4-methoxybenzoyl)piperidin-4-one |
| α-Halogenation | Halogenating agent (e.g., Br₂, NBS), Acid or Base catalyst | 3-Halo-1-(4-methoxybenzoyl)piperidin-4-one |
Ring Expansions and Contractions of the Piperidine Core
The piperidine ring system can be modified through ring expansion and contraction reactions, leading to the formation of larger or smaller heterocyclic structures.
Tiffeneau-Demjanov Ring Expansion: This reaction allows for the one-carbon ring expansion of cyclic ketones. wikipedia.orgorganicreactions.orgwikipedia.orgyoutube.comlibretexts.org The process typically involves the conversion of the ketone to a β-amino alcohol, followed by diazotization with nitrous acid. For this compound, this would first involve the formation of a cyanohydrin, followed by reduction to the corresponding 1-aminomethyl-piperidin-4-ol. Treatment of this intermediate with nitrous acid would then induce a rearrangement to yield a ring-expanded azepan-5-one derivative.
Favorskii Rearrangement: The Favorskii rearrangement of α-haloketones in the presence of a base can lead to ring contraction. nrochemistry.comddugu.ac.inwikipedia.orgchemistry-reaction.comyoutube.com Starting from an α-halo derivative of this compound, such as 3-bromo-1-(4-methoxybenzoyl)piperidin-4-one, treatment with a base like sodium hydroxide (B78521) would be expected to yield a cyclopentanecarboxylic acid derivative. The reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com
| Rearrangement Reaction | Starting Material | Key Reagents | Product Type |
| Tiffeneau-Demjanov | This compound | 1. HCN, 2. Reduction (e.g., LiAlH₄), 3. HNO₂ | Ring-expanded azepanone |
| Favorskii | 3-Halo-1-(4-methoxybenzoyl)piperidin-4-one | Base (e.g., NaOH, NaOMe) | Ring-contracted cyclopentanecarboxylic acid derivative |
Stereocontrolled Functional Group Interconversions
The carbonyl group at C4 can be stereoselectively reduced to the corresponding alcohol, creating a chiral center. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions. Subsequent functional group interconversions can then be performed on the resulting alcohol. For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, demonstrating the potential for stereoselective synthesis of substituted piperidin-4-ols. nih.gov While this specific methodology may not be directly applicable, it highlights the feasibility of achieving stereocontrol in piperidine systems.
Modifications of the 4-Methoxybenzoyl Aromatic System
The 4-methoxybenzoyl group is an activated aromatic system, susceptible to electrophilic substitution and directed metalation reactions.
Electrophilic Aromatic Substitution on the Methoxybenzoyl Ring
The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing and activating group for electrophilic aromatic substitution. vedantu.com Given that the para position is already substituted by the benzoyl group, electrophilic attack is expected to occur at the ortho positions (C2' and C6') relative to the methoxy group.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the ortho position to the methoxy group.
Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid catalyst, would also be expected to yield the ortho-brominated product.
Friedel-Crafts Acylation: The Friedel-Crafts acylation of anisole (B1667542) with acetyl chloride in the presence of aluminum chloride is a well-known reaction that yields a mixture of ortho- and para-methoxyacetophenone. vedantu.comtamu.edudepaul.eduyoutube.com By analogy, acylation of 1-(4-methoxybenzoyl)piperidine would likely result in the introduction of an acyl group at the ortho position to the methoxy group.
| Reaction | Reagents | Expected Product Position |
| Nitration | HNO₃, H₂SO₄ | Ortho to methoxy group |
| Halogenation | Br₂, FeBr₃ | Ortho to methoxy group |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho to methoxy group |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. harvard.eduwikipedia.orgunblog.fruwindsor.ca The methoxy group is a known directing group for this reaction. Treatment of anisole derivatives with a strong base, such as n-butyllithium, leads to deprotonation at the ortho position, creating a lithiated species that can be trapped with various electrophiles. wikipedia.org
In the case of 1-(4-methoxybenzoyl)piperidine, the amide functionality can also act as a directing group. The relative directing ability of the methoxy and amide groups would influence the site of metalation. However, studies on similar systems suggest that the methoxy group can effectively direct lithiation to the ortho position. unblog.fr The resulting organolithium intermediate can then react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce a variety of substituents at the C3' position of the aromatic ring.
Cross-Coupling Reactions for Aryl Substitutions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are primarily utilized to introduce aryl substituents, often leveraging the principles of the Buchwald-Hartwig and Suzuki reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides or triflates and amines. organic-chemistry.orglibretexts.org This reaction is particularly relevant for modifying the piperidine nitrogen or for introducing nitrogen-containing substituents onto the aromatic ring. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. libretexts.org While direct examples involving this compound are not extensively detailed in the provided results, the general applicability of this reaction to piperidine and other secondary amines is well-established. researchgate.netresearchgate.net For instance, the Buchwald-Hartwig coupling of piperidine with 4-halo-1H-1-tritylpyrazoles has been successfully demonstrated. researchgate.net The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. researchgate.net
The Suzuki reaction , another palladium-catalyzed process, facilitates the formation of carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. wikipedia.orgnih.gov This reaction is instrumental in creating biaryl structures or introducing aryl groups to a molecule. The mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the boronate complex (formed from the boronic acid and a base), and finally, reductive elimination to give the coupled product. wikipedia.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. kochi-tech.ac.jprsc.org For derivatives of this compound that are halogenated on the benzoyl ring, the Suzuki reaction provides a direct route to introduce new aryl or heteroaryl substituents. researchgate.net
Data Table: Comparison of Buchwald-Hartwig and Suzuki Reactions
| Feature | Buchwald-Hartwig Amination | Suzuki Reaction |
| Bond Formed | Carbon-Nitrogen | Carbon-Carbon |
| Key Reactants | Aryl Halide/Triflate, Amine | Aryl/Vinyl Halide/Triflate, Organoboron Compound |
| Catalyst | Palladium Complex | Palladium Complex |
| Typical Use | Synthesis of Aryl Amines | Synthesis of Biaryls, Styrenes, etc. |
Advanced Derivatization for Constructing Complex Molecular Architectures
Building upon the fundamental reactivity of this compound, more advanced synthetic strategies enable the construction of intricate molecular frameworks, including spirocyclic and fused-ring systems, as well as conjugates with other important chemical entities.
The ketone at the C4 position of the piperidine ring is a key functional handle for the synthesis of spirocyclic and fused-ring systems. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their three-dimensional nature. researchgate.netrsc.org
One common approach to spirocycle synthesis involves the reaction of the piperidin-4-one with a bifunctional reagent. For example, an organocatalytic aza-Michael/Michael cyclization cascade reaction can be employed to synthesize spiro-oxindole piperidin-2-one derivatives. nih.gov While this example illustrates the formation of a spiro-piperidin-2-one, similar strategies can be envisioned starting from this compound. Another strategy involves the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines, which can be accessed through methods like cyclopropanation or metallaphotoredox catalysis. researchgate.netrsc.org The development of methods to synthesize oxa-spirocycles, which can exhibit improved physicochemical properties like water solubility, has also been a focus. nih.gov
Fused-ring systems can be constructed through intramolecular reactions. For instance, a Pictet-Spengler type cycloannulation can be used to generate fused benzodiazepine (B76468) scaffolds. rsc.org While not a direct example with this compound, this highlights a general strategy for ring fusion. The synthesis of spirocyclic oxindoles has also been extensively studied, with various methods developed for their stereoselective synthesis. rsc.org
The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines (-C=N-). dergipark.org.tr This reaction is typically catalyzed by an acid or a base, such as piperidine itself. nih.govjptcp.com Schiff bases are versatile intermediates that can be further transformed into a variety of other functional groups or used as ligands in coordination chemistry. dergipark.org.trtsijournals.com
The synthesis of Schiff bases from various aldehydes and amines is a well-established process. imist.madergipark.org.trresearchgate.net For example, 4-methoxybenzaldehyde has been condensed with o-aminobenzoic acid to form a Schiff base. imist.ma The imine bond of the Schiff base can be reduced to a secondary amine, or it can participate in cycloaddition reactions to form heterocyclic systems. The stability of Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. dergipark.org.tr
Data Table: Examples of Schiff Base Synthesis
| Carbonyl Compound | Primary Amine | Product | Reference |
| 4-Methoxybenzaldehyde | o-Aminobenzoic Acid | Schiff Base Ligand | imist.ma |
| Aromatic Aldehydes | 1-Amino-4-methylpiperazine | Schiff Base Derivatives | dergipark.org.tr |
| 3-Chloro-1H-indole-2-carbaldehyde | Aromatic Amines | Schiff Bases with Indole (B1671886) Moiety | nih.gov |
| 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | p-Anisidine | Schiff Base Ligand | tsijournals.com |
The conjugation of bioactive molecules with carbohydrates is a common strategy in medicinal chemistry to improve properties such as solubility, bioavailability, and targeting. While direct examples of conjugating this compound with carbohydrates were not found in the search results, the general principles of glycosylation can be applied.
Typically, a reactive functional group on the piperidine derivative, such as a hydroxyl or amino group introduced through prior derivatization, would be coupled with a suitably activated carbohydrate donor. This process, known as glycosylation, can lead to the formation of O-glycosides or N-glycosides. The complexity of carbohydrate chemistry requires careful selection of protecting groups and activating agents to achieve the desired stereochemistry and regioselectivity of the glycosidic bond.
Regioselective functionalization is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different parts of a molecule contribute to its biological activity. nih.gov For this compound, this involves selectively modifying specific positions on the piperidine ring or the benzoyl group.
The functionalization of piperidine derivatives can be achieved with a high degree of site-selectivity and stereoselectivity. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be directed to either the C2 or C4 position of the piperidine ring depending on the choice of catalyst and the nitrogen protecting group. nih.gov The synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines through a regioselective and stereospecific [3+3] annulation further demonstrates the precise control that can be achieved in heterocyclic synthesis. rsc.org Such selective modifications allow for the systematic exploration of how changes in the molecular structure impact its properties and interactions with biological targets.
Mechanistic Investigations in the Chemistry of 1 4 Methoxybenzoyl Piperidin 4 One
Reaction Mechanism Elucidation in Key Synthetic Transformations
Understanding the step-by-step pathways of reactions involving 1-(4-methoxybenzoyl)piperidin-4-one is essential for controlling reaction outcomes and improving yields. This section explores the mechanisms of condensation reactions, nucleophilic acylations, and the role of intermediates in its synthetic chemistry.
Detailed Pathways of Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, reactions like the Knoevenagel and Claisen-Schmidt condensations are pivotal for introducing structural diversity.
The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com In the case of this compound, the ketone carbonyl serves as the electrophile. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The mechanism commences with the deprotonation of the active methylene (B1212753) compound by the base to generate a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the piperidin-4-one. The resulting β-hydroxy intermediate readily undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com A variation of this mechanism suggests that an amine catalyst can form an iminium intermediate with the carbonyl compound, which then acts as the acceptor for the enol. organic-chemistry.org
The Claisen-Schmidt condensation , a type of crossed-aldol condensation, occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. byjus.compraxilabs.com When this compound (which possesses α-hydrogens) reacts with an aromatic aldehyde (lacking α-hydrogens) under basic conditions, a β-hydroxy ketone is formed. magritek.comslideshare.net This intermediate then dehydrates, driven by the formation of a conjugated system, to yield an α,β-unsaturated ketone. praxilabs.com The mechanism involves the formation of an enolate from the piperidin-4-one, which then nucleophilically attacks the aromatic aldehyde. magritek.com
| Reaction | Key Features | Intermediate |
| Knoevenagel Condensation | Reaction of a carbonyl with an active hydrogen compound, catalyzed by a weak base. wikipedia.org | β-hydroxy carbonyl compound sigmaaldrich.com |
| Claisen-Schmidt Condensation | Crossed-aldol reaction between a ketone with α-hydrogens and an aromatic aldehyde without α-hydrogens. byjus.compraxilabs.com | β-hydroxy ketone magritek.com |
Unraveling Nucleophilic Acylation and Substitution Mechanisms (e.g., SN1/SN2 Analogues)
Nucleophilic acyl substitution is a fundamental reaction of acyl compounds where a nucleophile displaces a leaving group on a carbonyl carbon. masterorganicchemistry.com In the context of this compound, the amide nitrogen is acylated. This reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of a leaving group. masterorganicchemistry.com The feasibility of the reaction is often dictated by the basicity of the nucleophile and the leaving group, with the equilibrium favoring the formation of the weaker base. masterorganicchemistry.com
While classic SN1 and SN2 reactions occur at sp³-hybridized carbon atoms, analogous processes can be considered in the chemistry of piperidin-4-one derivatives. An SN2-type reaction is a one-step process where the nucleophile attacks as the leaving group departs. leah4sci.comyoutube.com This mechanism is favored by strong nucleophiles and unhindered substrates. youtube.com In contrast, an SN1-type reaction is a two-step process involving the formation of a carbocation intermediate, which is the rate-determining step. leah4sci.commasterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations and with weak nucleophiles. youtube.commasterorganicchemistry.com The choice between these mechanisms is influenced by factors such as the nature of the substrate, the strength of the nucleophile/base, and the solvent. leah4sci.comacs.org For instance, polar protic solvents can stabilize carbocation intermediates, favoring SN1 pathways. youtube.comyoutube.com
| Mechanism Type | Key Characteristics | Favored by |
| Nucleophilic Acyl Substitution | Two-step addition-elimination at a carbonyl carbon. masterorganicchemistry.com | Weaker basicity of the leaving group compared to the nucleophile. masterorganicchemistry.com |
| SN2 Analogue | Bimolecular, one-step process. youtube.com | Strong nucleophiles, unhindered substrates. youtube.com |
| SN1 Analogue | Unimolecular, two-step process via a carbocation. masterorganicchemistry.com | Stable carbocation formation, weak nucleophiles, polar protic solvents. youtube.comyoutube.com |
Role of Intermediates in Multi-Step Syntheses and Derivatization
Intermediates are transient species formed during a chemical reaction that are not the final products. In the multi-step synthesis and derivatization of this compound, intermediates play a crucial role in determining the final structure of the molecule. For example, in the Strecker synthesis, a piperidone can be converted to an α-amino nitrile intermediate, which can then be hydrolyzed to an α-amino amide. researchgate.net The isolation and characterization of such intermediates can provide valuable mechanistic insights. In some cases, intermediates are not isolated but their presence is inferred from the final products. For instance, the formation of a β-hydroxy ketone intermediate is a key step in the Claisen-Schmidt condensation, which then dehydrates to the final enone product. magritek.com The derivatization of compounds can also proceed through the formation of reactive intermediates, which are then trapped by various reagents to afford a range of products. researchgate.net
Exploration of Radical and Photoredox Pathways Relevant to Piperidin-4-one Chemistry
Beyond traditional ionic reaction mechanisms, radical and photoredox pathways offer alternative and powerful strategies for chemical bond formation. These methods often proceed under mild conditions and can provide access to unique chemical space.
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred in a single step from a donor to an acceptor. acs.org This process generates radical species that can participate in further reactions. researchgate.net The efficiency of HAT can be influenced by factors such as bond dissociation energies and polar effects. researchgate.netsonar.chnih.gov For instance, the presence of heteroatoms can lower the C-H bond dissociation energy, making HAT more favorable. researchgate.net In the context of piperidin-4-one chemistry, HAT could be used to generate carbon-centered radicals at positions α to the nitrogen or carbonyl group, which could then be used in C-C or C-heteroatom bond-forming reactions. researchgate.net Electrochemically driven HAT catalysis is an emerging technique that uses an electrochemically generated HAT reagent to initiate reactions with substrates that are otherwise difficult to activate. acs.org
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) is a process where one electron is transferred from a donor to an acceptor molecule, generating radical ions. Photoredox catalysis is a powerful tool that utilizes visible light to initiate SET processes. acs.orgprinceton.edu A photocatalyst, upon absorbing light, becomes excited and can then engage in SET with a substrate. acs.org This generates reactive radical intermediates that can undergo a variety of transformations. acs.orgnih.gov For example, acyl-1,4-dihydropyridines can serve as sources of acyl radicals via a SET mechanism initiated by photoredox catalysis. mdpi.com These acyl radicals can then add to olefins and other acceptors. mdpi.com In the realm of piperidin-4-one chemistry, photoredox-catalyzed SET could be employed to generate nitrogen-centered or carbon-centered radicals, leading to novel cyclization or functionalization reactions. rsc.org For instance, a photoredox-neutral alkene aminoarylation has been developed for the synthesis of tetrahydropyridazines. rsc.org
| Pathway | Description | Key Features |
| Hydrogen Atom Transfer (HAT) | Concerted transfer of a hydrogen atom (H•). acs.org | Generates radical intermediates; influenced by bond dissociation energy and polar effects. researchgate.netsonar.chnih.gov |
| Single Electron Transfer (SET) | Transfer of a single electron to or from a molecule. | Often initiated by photoredox catalysis; generates radical ions. acs.org |
Rearrangement Reactions Involving the Piperidin-4-one Skeleton
The rigid framework of the piperidin-4-one ring is amenable to several classes of skeletal rearrangement reactions, which can lead to novel and structurally complex molecules. These transformations are typically governed by the electronic and steric properties of the N-substituent and the reaction conditions employed.
The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde through a 1,2-migratory shift. acs.orgwikipedia.orgmasterorganicchemistry.com For a Pinacol-type rearrangement to occur with this compound, it would first need to be converted to the corresponding 1,2-diol. This can be achieved, for instance, through a reductive coupling of the ketone, which would yield 1,1'-bis(4-methoxybenzoyl)-[4,4'-bipiperidine]-4,4'-diol.
The mechanism of the rearrangement proceeds via protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. byjus.comresearchgate.net The subsequent migration of a group from the adjacent carbon, which bears the second hydroxyl group, leads to the formation of a more stable oxonium ion, which upon deprotonation gives the final rearranged product. chemistrysteps.com
In the context of the piperidine (B6355638) skeleton, the migration of one of the ring carbons (an alkyl group) to the adjacent carbocation center would result in a ring contraction, yielding a spirocyclic cyclopentane (B165970) derivative. The driving force for this rearrangement is the formation of a resonance-stabilized oxonium ion. chemistrysteps.com The relative migratory aptitude of different groups is a key factor in determining the reaction outcome.
Table 1: General Migratory Aptitude in Pinacol Rearrangements
| Migrating Group | Relative Migratory Aptitude |
| Phenyl | High |
| Hydride | High |
| Tertiary Alkyl | Moderate |
| Secondary Alkyl | Moderate |
| Methyl | Low |
This table illustrates the general trend of migratory aptitude for various groups in a Pinacol rearrangement.
The Baeyer-Villiger oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which transforms a cyclic ketone into a lactone (a cyclic ester). acs.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govadichemistry.com
When applied to this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom into the piperidinone ring, adjacent to the carbonyl group. This would lead to the formation of a seven-membered ring, specifically a 1,4-oxazepan-5-one (B88573) derivative.
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the two alpha-carbons. masterorganicchemistry.com The group that is better able to stabilize a positive charge will preferentially migrate. In the case of this compound, the two carbons alpha to the carbonyl are both secondary alkyl carbons. However, one is adjacent to the nitrogen atom of the amide. The electron-withdrawing nature of the N-acyl group would likely influence the migratory aptitude, making the C-5 position the more likely to migrate, leading to the formation of 1-(4-methoxybenzoyl)-1,4-oxazepan-5-one.
Table 2: Relative Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Relative Migratory Aptitude |
| Tertiary Alkyl | High |
| Cyclohexyl | High |
| Secondary Alkyl | Moderate |
| Phenyl | Moderate |
| Primary Alkyl | Low |
| Methyl | Low |
This table shows the general order of migratory preference for substituents in the Baeyer-Villiger oxidation.
Catalytic Cycles and Ligand Effects in Transformations Involving this compound
While specific catalytic cycles for rearrangement reactions of this compound are not extensively documented, the principles can be illustrated through other catalytic transformations of similar piperidone scaffolds, such as palladium-catalyzed cross-coupling reactions. researchgate.netacs.org For instance, the ketone could be converted to a vinyl triflate or halide, making it a suitable substrate for reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings.
A general catalytic cycle for a Suzuki coupling of a vinyl triflate derived from this compound would involve several key steps:
Oxidative Addition: The active Pd(0) catalyst adds to the vinyl triflate, forming a Pd(II) intermediate.
Transmetalation: A boronic acid derivative (e.g., an arylboronic acid) reacts with the Pd(II) complex in the presence of a base, transferring the organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
The nature of the ligands coordinated to the palladium center has a profound effect on the efficiency and outcome of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald or Josiphos families, can enhance the rates of oxidative addition and reductive elimination, leading to higher yields and turnover numbers.
The N-(4-methoxybenzoyl) group itself can also exert an electronic influence on the reactivity of the piperidone system. The electron-donating methoxy (B1213986) group on the benzoyl ring can affect the electron density at the nitrogen and, through space, the carbonyl group, potentially influencing the rates of catalytic steps.
Table 3: Common Catalysts and Ligands in Palladium-Catalyzed Cross-Coupling
| Catalyst/Precursor | Common Ligands | Typical Applications |
| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Suzuki, Stille, Heck |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Buchwald-Hartwig, Suzuki |
| Pd(OAc)₂ | P(t-Bu)₃, PCy₃ | Heck, Suzuki |
This table provides examples of common palladium catalysts and ligands used in cross-coupling reactions that could be applied to derivatives of this compound.
Computational and Theoretical Chemistry Studies on 1 4 Methoxybenzoyl Piperidin 4 One
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic nature of molecules. These methods provide a foundational understanding of a compound's intrinsic properties and potential reactivity.
Geometry Optimization via Density Functional Theory (DFT)
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For molecules like 1-(4-Methoxybenzoyl)piperidin-4-one, DFT calculations are instrumental in predicting bond lengths, bond angles, and dihedral angles.
As a close analog, the optimized geometry of 1-benzoyl-4-piperidone provides a strong basis for understanding the structural parameters of the title compound. The key difference lies in the addition of a methoxy (B1213986) group at the para-position of the benzoyl moiety, which is expected to cause minor perturbations in the phenyl ring and the electronic properties of the amide group, but the core geometry of the piperidone and benzoyl frameworks should be largely comparable.
Table 1: Illustrative Optimized Geometrical Parameters for the Core Structure of 1-benzoyl-4-piperidone (Analog)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length (Å) | C=O (Amide) | 1.24 |
| C-N (Amide) | 1.38 | |
| C=O (Ketone) | 1.22 | |
| C-C (Piperidine) | 1.53 - 1.54 | |
| C-N (Piperidine) | 1.47 | |
| Bond Angle (°) | O=C-N (Amide) | 121.0 |
| C-N-C (Piperidine) | 118.0 | |
| C-C-C (Piperidine) | 111.0 - 112.0 | |
| Dihedral Angle (°) | C-C-N-C (Amide) | ~180 (trans) |
| Ring Puckering | Varies with conformation |
Note: These values are representative and derived from general findings on related structures. The actual optimized geometry would require specific calculations.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitrogen and oxygen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that balances accuracy with computational cost. It is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange.
Commonly paired with B3LYP is the 6-31G(d,p) basis set. This Pople-style basis set describes the core and valence electrons and includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the non-spherical nature of electron density in bonded atoms, which is essential for calculating accurate geometries and electronic properties. For more refined calculations, larger basis sets like 6-311++G(d,p) may be employed to account for diffuse functions.
The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations. The most significant of these are the chair and the twist-boat conformations. For N-acylpiperidines, the chair conformation is generally more stable. However, the presence of substituents and the nature of the N-acyl group can influence the energy landscape.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. This energy gap is also related to the electronic absorption spectrum of the molecule; a smaller gap generally corresponds to absorption at a longer wavelength.
For N-benzoylpiperidine, a close analog, theoretical calculations have provided values for the HOMO and LUMO energies. These serve as a valuable reference for this compound. The addition of the electron-donating methoxy group and the electron-withdrawing ketone are expected to modulate these energy levels. The methoxy group would likely raise the HOMO energy, while the ketone could lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted analog.
Table 2: Representative Frontier Molecular Orbital Energies for N-benzoylpiperidine (Analog)
| Molecular Orbital | Energy (Hartree) |
| HOMO | -0.352 |
| LUMO | 0.704 |
| HOMO-LUMO Gap | 1.056 |
Note: Data is illustrative and based on findings for the analog N-benzoylpiperidine. core.ac.uk The conversion to electron volts (eV) can be done by multiplying by 27.2114. The specific values for this compound would require dedicated DFT calculations.
The HOMO and LUMO have distinct spatial distributions across the molecule. In N-acylpiperidines, the HOMO is typically localized on the benzoyl moiety and the nitrogen atom, reflecting the areas from which an electron is most easily donated. The electron-rich methoxy group in the title compound would further enhance the electron density on the aromatic ring, making it a significant contributor to the HOMO.
Conversely, the LUMO is generally centered on the benzoyl group, specifically the carbonyl carbon and the aromatic ring, indicating the regions most susceptible to nucleophilic attack. The presence of the piperidin-4-one ketone group would introduce another region of low electron density, likely contributing significantly to the LUMO. A Molecular Electrostatic Potential (MEP) map, which can be generated from DFT calculations, would visually represent these electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into intermolecular interactions and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule in three dimensions, thereby predicting its reactive sites. libretexts.org The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate charge distribution. researchgate.net This map is crucial for understanding where a molecule is likely to interact with other chemical species. researchgate.net
In an MEP map, different colors represent different values of electrostatic potential, with the potential increasing in the order of red < orange < yellow < green < blue. researchgate.net Regions with a negative potential (colored red or orange) are electron-rich and are susceptible to electrophilic attack. researchgate.netnih.gov Conversely, regions with a positive potential (colored blue) are electron-deficient and are the likely sites for nucleophilic attack. nih.gov
For piperidine derivatives, the negative electrostatic potential is often localized around electronegative atoms like oxygen, particularly the carbonyl group, identifying these as possible sites for electrophilic attack. researchgate.netnih.gov The positive potential is typically found around hydrogen atoms, especially those attached to nitrogen or the aromatic ring, indicating these as potential sites for nucleophilic interactions. researchgate.netnih.gov By analyzing the MEP map of this compound, one can identify the carbonyl oxygen and the methoxy group's oxygen as primary centers for electrophilic interaction, while the hydrogen atoms on the piperidine and benzene (B151609) rings represent sites favorable for nucleophilic attack. This analysis provides critical information for predicting the compound's interaction with biological receptors and other molecules. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of charge transfer and intermolecular interactions within a molecule. osti.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which leads to molecular stabilization. nih.gov The stability of the molecule is enhanced by hyperconjugative interactions and charge delocalization, which can be quantified using NBO analysis. nih.gov
The analysis involves calculating the second-order perturbation energy, E(2), which represents the stabilization energy associated with the delocalization from a donor NBO to an acceptor NBO. acadpubl.eu A higher E(2) value indicates a more intense interaction. acadpubl.eu In molecules containing piperidine and aromatic rings, significant intramolecular charge transfer is observed. acadpubl.eu For instance, interactions often occur from the lone pairs (n) of oxygen and nitrogen atoms to the anti-bonding (π*) orbitals of the aromatic ring or carbonyl group. acadpubl.eu This charge transfer from lone pair orbitals to anti-bonding orbitals results in the stabilization of the molecular system. acadpubl.eu
Prediction and Interpretation of Spectroscopic Data
Computational chemistry plays a pivotal role in predicting and validating spectroscopic data, offering a powerful complement to experimental techniques.
Vibrational Spectroscopy (IR, Raman) Simulations and Experimental Correlation
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.gov Methods like B3LYP with basis sets such as 6-311G** are standard for these calculations. nih.gov The computed vibrational frequencies and their corresponding assignments can be compared with experimental FT-IR and FT-Raman spectra. nih.gov A strong correlation between the simulated and experimental spectra validates the computational model and allows for unambiguous assignment of vibrational modes. nih.gov
For piperidin-4-one derivatives, characteristic vibrational frequencies can be accurately predicted. Key vibrations include:
C=O Stretching: The carbonyl group stretch is a prominent feature in the IR spectrum.
C-N Stretching: The stretching of the carbon-nitrogen bond within the piperidine ring.
Aromatic C-H Stretching: Vibrations associated with the hydrogen atoms on the methoxybenzoyl group.
CH₂ Bending and Rocking: Vibrations corresponding to the methylene (B1212753) groups of the piperidine ring.
Studies on related piperidone structures have shown excellent agreement between DFT-calculated and experimentally observed vibrational frequencies, confirming the utility of this approach for structural characterization. nih.govresearchgate.net
Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Piperidone Derivatives
| Vibrational Assignment | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3050 |
| Aliphatic C-H Stretch | 3000-2850 | 2990-2900 |
| C=O Stretch | 1720-1680 | 1710-1670 |
| C-N Stretch | 1250-1180 | 1240-1170 |
| C-O-C Stretch (Methoxy) | 1260-1200 | 1250-1190 |
Note: Data is generalized from studies on piperidone and related structures.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C) and Validation
Computational methods, especially the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. researchgate.net The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. d-nb.info
For this compound, the chemical shifts of the distinct protons and carbons can be calculated.
¹H NMR: Predictions would differentiate the protons on the aromatic ring, the methoxy group, and the non-equivalent protons on the piperidine ring.
¹³C NMR: Calculations would predict the chemical shifts for the carbonyl carbon, the aromatic carbons (including the ipso, ortho, meta, and para positions), the methoxy carbon, and the carbons of the piperidine ring.
Comparing the calculated shifts with experimental data provides a robust validation of the compound's structure. researchgate.netd-nb.info
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Piperidine Scaffold
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Piperidine C2/C6 (axial) | ~2.8 | ~2.79 | ~46 | ~46.5 |
| Piperidine C2/C6 (equatorial) | ~3.2 | ~3.15 | ~46 | ~46.5 |
| Piperidine C3/C5 (axial) | ~2.2 | ~2.18 | ~41 | ~40.8 |
| Piperidine C3/C5 (equatorial) | ~2.5 | ~2.45 | ~41 | ~40.8 |
Note: Values are illustrative based on general piperidine NMR data and computational studies. researchgate.netchemicalbook.com The presence of the methoxybenzoyl group would alter these shifts.
Electronic Absorption (UV-Vis) Spectra Calculation and Chromophore Analysis
Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nanobioletters.com This analysis predicts the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. nanobioletters.com The primary chromophore in this compound is the 4-methoxybenzoyl group.
Calculations can determine the key electronic transitions, which typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this molecule, the HOMO is expected to be localized on the electron-rich methoxybenzene ring, while the LUMO is likely centered on the benzoyl carbonyl group. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic properties of the molecule. nanobioletters.com A smaller energy gap corresponds to a longer absorption wavelength. researchgate.net TD-DFT calculations can elucidate the specific orbitals involved in the main absorption bands, such as n → π* and π → π* transitions, providing a detailed picture of the molecule's electronic behavior. nanobioletters.com
Advanced Computational Analyses of Molecular Properties
Beyond spectroscopy, computational studies provide access to a range of molecular properties that describe a compound's reactivity and stability. A key area of focus is Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nanobioletters.com A molecule with a large energy gap is generally more stable and less reactive than one with a small gap. researchgate.net For piperidine derivatives, the HOMO-LUMO gap has been computationally determined to be around 4.2 eV, indicating significant molecular stability. nanobioletters.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity, offering insights that complement the qualitative predictions from MEP maps.
Nonlinear Optical (NLO) Properties Computation and Structure-Property Relationships
The investigation of nonlinear optical (NLO) properties in molecular compounds is a significant area of materials science research, driven by the potential for applications in optoelectronics, including optical switching and signal processing. Computational chemistry, particularly through Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the NLO response of molecules like this compound.
The NLO properties of a molecule are governed by its response to an external electric field. This is quantified by the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). For a molecule to exhibit a significant first hyperpolarizability (β), a key requirement for second-order NLO materials, it must possess a non-centrosymmetric charge distribution. This is often achieved through the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
In the case of this compound, the methoxy group (-OCH₃) on the benzoyl ring acts as an electron-donating group, while the carbonyl group (C=O) within the piperidinone ring can act as an electron-accepting group. The benzoyl moiety provides a degree of π-conjugation. Computational studies on similar donor-π-acceptor systems typically involve:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
NLO Property Calculation: Following optimization, the electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated. The total first hyperpolarizability (β₀) is a key parameter and is calculated from its tensor components.
While no specific data exists for this compound, studies on related chalcones and benzoyl-containing compounds have demonstrated that strategic placement of electron-donating and -withdrawing groups can lead to significant NLO responses.
Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the packing of molecules in the solid state, which in turn influences physical properties like stability, solubility, and melting point.
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the contribution of the central molecule to the electron density is equal to the contribution from all other molecules. The surface is colored according to various properties, most commonly the normalized contact distance (dnorm). The dnorm surface uses a red-white-blue color scheme, where:
Red spots indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, typically representing hydrogen bonds or other strong interactions.
Blue spots indicate contacts that are longer than the van der Waals radii, representing weaker interactions.
White areas represent contacts with distances approximately equal to the van der Waals radii.
Reactivity Indices and Selectivity Predictions from Computational Descriptors
Computational chemistry provides a suite of descriptors derived from conceptual DFT that can predict the reactivity and selectivity of a molecule. These reactivity indices are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity indices can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Electrophilicity Index (ω) = χ² / (2η)
Local Reactivity Descriptors (Fukui Functions): To predict where a reaction will occur on a molecule (i.e., regioselectivity), local reactivity descriptors such as Fukui functions (f(r)) are used. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron.
f+(r): Predicts the most likely sites for nucleophilic attack.
f-(r): Predicts the most likely sites for electrophilic attack.
For this compound, one would expect the carbonyl carbon of the piperidinone ring to be a primary site for nucleophilic attack, which would be quantifiable through the Fukui function analysis.
Molecular Dynamics Simulations and Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of a molecule.
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The key degrees of freedom would include:
Piperidinone Ring Pucker: The six-membered piperidinone ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat. The chair conformation is typically the most stable for piperidine derivatives. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them.
Torsion around the Amide Bond: The C-N bond between the benzoyl group and the piperidinone ring has partial double-bond character, leading to rotational hindrance. MD simulations can quantify the dynamics of this rotation.
Orientation of the Methoxy Group: The orientation of the methoxy group relative to the benzene ring can also be studied.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water) and allowing the system to evolve over a period of nanoseconds to microseconds. Analysis of the resulting trajectory can yield important information, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation structure. These simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations.
Applications and Synthetic Utility of 1 4 Methoxybenzoyl Piperidin 4 One in Organic Synthesis
As a Versatile Building Block in Organic Synthesis
The utility of 1-(4-methoxybenzoyl)piperidin-4-one as a versatile building block is underscored by its capacity to participate in a multitude of chemical reactions, enabling the synthesis of structurally diverse molecules. The strategic placement of its functional groups allows for sequential and controlled modifications, making it a highly sought-after starting material in multi-step synthetic sequences.
Construction of Chemically Diverse Organic Molecules
The piperidin-4-one framework is a privileged scaffold in medicinal chemistry, and the 4-methoxybenzoyl group on the nitrogen atom of this compound can significantly influence the biological activity of the resulting molecules. The synthesis of this starting material typically involves the acylation of piperidin-4-one with 4-methoxybenzoyl chloride.
The carbonyl group at the C-4 position is a key reactive site, facilitating a variety of transformations. For instance, it can undergo nucleophilic addition reactions with organometallic reagents like Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds. The resulting tertiary alcohols can be further elaborated or may themselves be the target molecules. Furthermore, the ketone can be converted to an alkene via the Wittig reaction, providing a platform for further functionalization.
The protons alpha to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, aldehydes, and Michael acceptors, to introduce substituents at the C-3 and C-5 positions of the piperidine (B6355638) ring. This reactivity allows for the construction of a diverse library of substituted piperidones.
Moreover, the amide bond, while generally stable, can be cleaved under specific conditions, allowing for the modification of the N-substituent. This adds another layer of diversity to the molecules that can be synthesized from this versatile building block.
Precursor for Advanced Synthetic Intermediates
Beyond its direct use in the synthesis of final target molecules, this compound serves as a crucial precursor for the preparation of more complex and advanced synthetic intermediates. These intermediates can then be used in the synthesis of a wide range of biologically active compounds and natural products.
One common transformation is the conversion of the ketone to other functional groups. For example, reductive amination of the carbonyl group can introduce a nitrogen-containing substituent at the C-4 position, leading to the formation of 4-aminopiperidine (B84694) derivatives. These derivatives are key intermediates in the synthesis of many pharmaceuticals. The choice of the amine and the reducing agent allows for the introduction of a wide variety of substituents.
Another important transformation is the conversion of the piperidin-4-one to a dihydropyridine (B1217469) or a tetrahydropyridine (B1245486) derivative. These unsaturated heterocycles are valuable intermediates in their own right and can participate in a range of cycloaddition and other reactions to build up molecular complexity.
The 4-methoxybenzoyl group can also play a role in directing the stereochemistry of reactions at other positions of the piperidine ring, making it a useful protecting and directing group in asymmetric synthesis.
Scaffold for the Synthesis of Complex Heterocyclic Systems
The rigid framework of this compound makes it an excellent scaffold for the construction of more complex heterocyclic systems, including spirocycles and fused ring systems. These intricate molecular architectures are often found in natural products and are of great interest in drug discovery.
Spiro Heterocycles
Spiro heterocycles, which contain two rings connected by a single common atom, are a unique class of compounds with interesting three-dimensional structures. The carbonyl group of this compound is a convenient handle for the construction of spirocyclic systems.
One common strategy involves the reaction of the ketone with a bifunctional reagent that can form a new ring spiro-fused at the C-4 position of the piperidine. For example, reaction with a 1,2- or 1,3-dinucleophile can lead to the formation of five- or six-membered heterocyclic rings, respectively. Examples of such dinucleophiles include ethylenediamine, 1,2-dihydroxyethane, and 1,3-propanedithiol.
Another approach is the use of [3+2] cycloaddition reactions. For instance, the ketone can be converted to an exocyclic methylene (B1212753) group, which can then participate as the two-atom component in a cycloaddition with a 1,3-dipole, such as a nitrile oxide or an azide, to form a five-membered spiro-heterocycle.
A notable example of the construction of spirocycles from N-acyl-4-piperidones is the synthesis of dispiro-1,2,4,5-tetraoxane analogues. In a study, N-benzoyl-4-piperidinone was reacted with various ketones in the presence of hydrogen peroxide and a catalytic amount of molybdenum trioxide to afford the corresponding spiro-tetraoxanes. nih.gov This methodology highlights the potential of this compound to serve as a scaffold for novel spirocyclic structures with potential biological activity. nih.gov
Fused Ring Systems
Fused ring systems, where two or more rings share two or more atoms, are another important class of heterocyclic compounds that can be synthesized from this compound. The reactivity of the piperidin-4-one ring allows for the annulation of additional rings, leading to the formation of polycyclic structures.
One common strategy is the use of the Fischer indole (B1671886) synthesis, where the ketone is reacted with a substituted hydrazine (B178648) to form a hydrazone, which then undergoes acid-catalyzed cyclization to form a fused indole ring system. The choice of the hydrazine determines the substitution pattern of the resulting indole.
Another approach involves the use of multicomponent reactions. For instance, the piperidin-4-one can be reacted with an aldehyde and a source of ammonia (B1221849) or an amine in a Mannich-type reaction, followed by an intramolecular cyclization to form a fused bicyclic system. For instance, azacrownophanes containing a fused piperidin-4-one subunit have been synthesized through a modification of the Petrenko-Kritschenko condensation. cyberleninka.ru
Furthermore, intramolecular aldol (B89426) or Claisen condensations can be employed to form fused rings. For this, a suitable side chain needs to be introduced at the C-3 position of the piperidin-4-one, which can then cyclize onto the carbonyl group at C-4.
Benzoxazine (B1645224) Derivatives with Piperidin-4-one Moieties
Benzoxazines are a class of heterocyclic compounds that have attracted significant attention due to their diverse biological activities. The piperidin-4-one scaffold can be incorporated into benzoxazine structures, leading to hybrid molecules with potentially enhanced or novel pharmacological properties. While direct synthesis from this compound is not explicitly detailed in readily available literature, the synthesis of complex benzoxazine derivatives containing a piperidine moiety highlights the relevance of this scaffold.
For example, a patent describes the synthesis of 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one. Although the N-substituent on the piperidine that is part of the benzoxazine is not a 4-methoxybenzoyl group, this complex molecule showcases the general principle of combining these two important heterocyclic systems. The synthesis of such molecules often involves the coupling of a pre-functionalized piperidine derivative with a benzoxazine precursor.
The general synthetic strategy towards such complex molecules could involve the preparation of a 4-aminopiperidine derivative from this compound via reductive amination. This amine could then be reacted with a suitable benzoxazine precursor, such as a 2-(halomethyl)benzoxazine, to form the final product. The 4-methoxybenzoyl group could serve as a protecting group for the piperidine nitrogen and could be removed or modified in the final steps of the synthesis if desired.
The development of synthetic routes to benzoxazine derivatives containing the this compound scaffold is an active area of research, driven by the potential of these compounds as new therapeutic agents.
Development of Novel Synthetic Methodologies and Reagents
The unique arrangement of functional groups in this compound makes it a valuable substrate for developing new synthetic strategies. Its N-acyl substitution influences the stereochemistry and reactivity of the piperidine ring, a feature that chemists can exploit for targeted synthesis. researchgate.net
Applications in Wittig Reactions and Related Olefination Processes
The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. For this compound, the ketone at the C4 position is a prime site for such olefination reactions. The reaction involves treating the piperidone with a phosphonium (B103445) ylide (Wittig reagent). The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the piperidone ring, proceeding through a characteristic four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct.
Theoretically, reacting this compound with a simple Wittig reagent like methylenetriphenylphosphorane (B3051586) would yield 1-(4-methoxybenzoyl)-4-methylenepiperidine. This transformation effectively replaces the carbonyl oxygen with a methylene group, creating an exocyclic double bond. This product could then serve as a versatile intermediate for further functionalization, such as in addition reactions or polymerizations. While this application is chemically feasible and represents a standard transformation for ketones, specific examples detailing the use of this compound in Wittig reactions are not extensively documented in peer-reviewed literature.
Table 1: Theoretical Wittig Reaction with this compound
| Reactant | Wittig Reagent | Expected Product |
| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(4-methoxybenzoyl)-4-methylenepiperidine |
Role in Organic Photoreceptor Synthesis
Organic photoreceptors are materials that change their electrical properties upon exposure to light, forming the core technology of devices like laser printers and copiers. While the direct application of this compound in the synthesis of organic photoreceptors is not prominently featured in scientific literature, related piperidone structures have been investigated for their utility in photosensitive materials. Specifically, certain 4-piperidone (B1582916) derivatives have been patented for their use as stabilizers in synthetic polymers, protecting them against photodegradation. google.com This photostabilizing property is crucial for maintaining the integrity and lifespan of polymeric materials exposed to light, a related field to photoreceptor technology. The N-(4-methoxybenzoyl) group, with its aromatic and electron-donating methoxy (B1213986) substituent, could potentially contribute to the electronic properties required for such applications, although this remains an area for future research.
Facilitating Selective Chemical Transformations
The bifunctional nature of this compound allows it to be a substrate for a variety of selective chemical transformations. The ketone and the amide are distinct functional groups with different reactivities, enabling chemists to modify one without affecting the other.
Transformations at the C4-Ketone: The ketone is susceptible to a wide range of nucleophilic additions and reductions. It can be selectively reduced to the corresponding alcohol, 1-(4-methoxybenzoyl)piperidin-4-ol, using standard reducing agents like sodium borohydride (B1222165). This transformation introduces a new stereocenter, and the N-acyl group can influence the stereochemical outcome of the reduction. Furthermore, the ketone can undergo reductive amination to install a nitrogen-containing substituent at the C4 position or participate in condensations like the Mannich reaction, a common method for synthesizing piperidone derivatives. chemrevlett.com
Influence of the N-Acyl Group: The N-(4-methoxybenzoyl) group is more than a simple protecting group. It significantly impacts the conformation of the piperidine ring. Studies on similar N-acyl piperidones have shown that the presence of the acyl group can lead to conformations other than the standard chair, such as boat or twist-boat forms, thereby altering the molecule's reactivity and the stereochemical course of its reactions. researchgate.net This control is essential for the stereoselective synthesis of complex molecules. nih.gov
Ring-Opening Reactions: While the N-benzoyl amide bond is generally stable, N-acyl piperidines can undergo regio- and stereoselective ring-opening reactions under specific conditions, such as with cyanogen (B1215507) bromide in the von Braun reaction, to yield highly functionalized acyclic amine derivatives. scispace.com
Table 2: Potential Selective Transformations
| Starting Material | Reagent/Condition | Product Type |
| This compound | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| This compound | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine |
| This compound | Hydroxylamine (B1172632) (NH₂OH) | Oxime |
Material Science Applications Driven by Organic Synthesis
The synthesis of novel organic molecules is a primary driver of innovation in material science. The incorporation of unique building blocks into larger structures like polymers can impart new and desirable properties.
Incorporation into Polymer Architectures as Modifiers or Catalysts
The piperidine scaffold is a recurring motif in materials designed for specific functions. In the context of this compound, its incorporation into polymer architectures is an area of potential application. While specific studies detailing the use of this exact compound as a monomer or catalyst are scarce, related 4-piperidone derivatives have been successfully used as additives in polymers. A notable application is their role as stabilizers that protect synthetic polymers from degradation caused by heat and light. google.com The mechanism of stabilization often involves quenching of reactive radical species, a process to which the piperidine nitrogen can contribute.
Theoretically, this compound could be chemically modified to function as a monomer. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the molecule would allow it to be integrated into a polymer backbone via radical polymerization. The resulting polymer would feature pendant piperidone units, which could influence the material's thermal stability, light sensitivity, and affinity for metal ions.
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxybenzoyl)piperidin-4-one, and how can intermediates be purified effectively?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidin-4-one derivatives can be acylated with 4-methoxybenzoyl chloride under reflux conditions in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Intermediate purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR : NMR (400 MHz, CDCl) shows characteristic peaks: δ ~8.0 ppm (2H, aromatic protons ortho to methoxy), δ ~3.8 ppm (3H, OCH), and δ ~3.0–3.5 ppm (piperidinyl protons). NMR confirms the carbonyl (C=O) at ~200 ppm .
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves the planar conformation of the methoxybenzoyl group and puckered piperidinone ring.
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 248.1 (calculated for CHNO).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Refer to safety data sheets (SDS) for piperidin-4-one derivatives:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example, derivatives with 4-methoxybenzoyl groups have been docked into the NS2B/NS3 protease of dengue virus (PDB: 2FOM), showing hydrogen bonding with catalytic residues (Asp75, Gly151). Pharmacophore models highlight the methoxy group as critical for hydrophobic interactions .
Q. How should researchers address contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
- XRD vs. NMR discrepancies : Use SHELXL refinement to resolve crystal packing effects that may distort bond angles. Compare experimental XRD torsional angles (e.g., piperidinone ring puckering ) with NMR-derived coupling constants.
- Mass spec anomalies : Isotopic patterns (e.g., Cl/Br presence) or adduct formation (e.g., Na) require high-resolution MS/MS validation.
Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?
Methodological Answer:
- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency.
- Temperature control : Lowering reaction temperatures (~0°C) minimizes side reactions during electrophilic substitutions .
Q. How can researchers analyze the compound’s role in biochemical pathways using in vitro models?
Methodological Answer:
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., tyrosinase or ACE2 ) using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase).
- Cell-based studies : Treat HEK293 cells with derivatives (10–100 µM) and quantify downstream biomarkers (e.g., angiotensin II levels via ELISA for ACE2 modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
